

Check Availability & Pricing

# UCT943 Development Halted Due to Preclinical Safety Signals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | UCT943   |           |
| Cat. No.:            | B2546588 | Get Quote |

The development of the promising antimalarial candidate, **UCT943**, was halted during preclinical safety and toxicity assessments. While showing significant promise in early studies, undisclosed adverse signals led to the discontinuation of its development before reaching human clinical trials.

**UCT943**, a next-generation Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K) inhibitor, was identified as a potential successor to the first-generation clinical candidate, MMV048. It exhibited superior potency, solubility, and efficacy in preclinical models, positioning it as a strong candidate for a single-exposure radical cure and prophylaxis for malaria.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding **UCT943**, including its mechanism of action, preclinical data, and the ultimate reason for its discontinuation.

# Frequently Asked Questions (FAQs)

Q1: Why was the development of **UCT943** stopped?

A1: The development of **UCT943** was halted due to adverse signals observed during preclinical safety and toxicity assessments. The specific nature of these toxicity signals has not been publicly disclosed.

Q2: What was the intended therapeutic indication for **UCT943**?



A2: **UCT943** was being developed for the treatment and prevention of malaria, including activity against both Plasmodium falciparum and Plasmodium vivax.[1][2][3][4] It showed potential to act on all stages of the parasite's lifecycle, which could have contributed to preventing transmission.[1][2][3][4]

Q3: What is the mechanism of action of **UCT943**?

A3: **UCT943** is an inhibitor of the Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel drug target for malaria.[5] By inhibiting this enzyme, it disrupts a crucial signaling pathway for parasite development.

Q4: How did **UCT943** differ from its predecessor, MMV048?

A4: **UCT943** was a structural analogue of MMV048, designed to have improved pharmaceutical properties. Key advantages included higher potency against various parasite life stages and significantly better aqueous solubility, which would have been beneficial for formulation and dosing.[5]

## **Troubleshooting and Experimental Guidance**

For researchers who may have worked with **UCT943** or similar PI4K inhibitors, this section provides insights based on its known preclinical profile.

Issue: Inconsistent in vitro potency results.

Possible Cause & Solution:

- Compound Solubility: Although UCT943 has improved solubility compared to MMV048, ensuring complete solubilization in your assay medium is critical. Consider preparing a highconcentration stock solution in a suitable solvent like DMSO and then diluting it to the final concentration.
- Assay Conditions: The potency of antimalarial compounds can be influenced by factors such as the parasite strain, hematocrit, and serum concentration in the culture medium.
   Standardize these conditions across experiments to ensure reproducibility.



 Compound Stability: While generally stable, prolonged storage of diluted solutions may lead to degradation. Use freshly prepared dilutions for each experiment.

Issue: Difficulty in translating in vitro efficacy to in vivo models.

#### Possible Cause & Solution:

- Pharmacokinetics: UCT943 demonstrated favorable pharmacokinetics in preclinical species
  with high bioavailability.[5][6] However, species-specific differences in metabolism can affect
  exposure. Ensure you are using an appropriate dosing vehicle and route of administration for
  your animal model.
- Plasma Protein Binding: UCT943 is moderately bound to plasma proteins.[7] When
  comparing in vitro and in vivo data, consider the unbound fraction of the compound, as this is
  the pharmacologically active portion.

# **Preclinical Data Summary**

The following tables summarize the key quantitative data from preclinical studies of UCT943.

Table 1: In Vitro Antiplasmodial Activity of UCT943

| Parameter | P. falciparum<br>(NF54) IC50 | P. falciparum<br>(K1) IC50 | P. vivax<br>(clinical<br>isolates) IC50 | Reference |
|-----------|------------------------------|----------------------------|-----------------------------------------|-----------|
| UCT943    | 5.4 nM                       | 4.7 nM                     | 14 nM                                   | [7]       |
| MMV048    | ~27 nM                       | ~28 nM                     | 93 nM                                   | [7]       |

Table 2: In Vivo Efficacy of **UCT943** in Mouse Models

| Model                      | UCT943 ED90 | MMV048 ED90  | Reference |
|----------------------------|-------------|--------------|-----------|
| P. berghei                 | 1.0 mg/kg   | Not reported | [8]       |
| P. falciparum(NSG<br>mice) | 0.25 mg/kg  | 0.57 mg/kg   | [8]       |



# **Experimental Protocols**

In Vitro Asexual Blood Stage Assay (SYBR Green I)

- Parasite Culture: P. falciparum strains are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 0.25% Albumax II at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
- Compound Preparation: A 10 mM stock solution of UCT943 in DMSO is prepared and serially diluted in culture medium.
- Assay Procedure: Asynchronous parasite cultures (1% parasitemia, 2% hematocrit) are incubated with the compound dilutions in a 96-well plate for 72 hours.
- Data Analysis: Parasite growth is quantified by adding SYBR Green I lysis buffer and measuring fluorescence (excitation 485 nm, emission 530 nm). The IC50 values are calculated by fitting the dose-response data to a non-linear regression model.

## **Visualizations**

Below are diagrams illustrating the mechanism of action and the experimental workflow.





Click to download full resolution via product page

Caption: Mechanism of action of **UCT943** as a PI4K inhibitor.





## In Vitro Antiplasmodial Assay Workflow

Click to download full resolution via product page

Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. New candidate UCT 943 | Medicines for Malaria Venture [mmv.org]



- 2. UCT-H3D, MMV and international partners identify second potent antimalarial candidate | Medicines for Malaria Venture [mmv.org]
- 3. UCT's H3D, identifies second compound, which could treat and prevent malaria | This is Africa [thisisafrica.me]
- 4. Department of Science and Innovation [dsti.gov.za]
- 5. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. Nuffield Department of Medicine [ndm.ox.ac.uk]
- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 7. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [UCT943 Development Halted Due to Preclinical Safety Signals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2546588#why-was-uct943-development-halted]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





